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Compound of Interest

Compound Name: TMC-205

Cat. No.: B12292439

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TAS-205 with other therapeutic agents for
Duchenne muscular dystrophy (DMD). The information is compiled from clinical trial data and
peer-reviewed publications to assist researchers and drug development professionals in
evaluating the landscape of DMD treatments.

Executive Summary

TAS-205, a selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor, aimed to
reduce inflammation and muscle necrosis in DMD patients, independent of their specific
genetic mutation. While preclinical and early clinical studies showed promise, the Phase 3
REACH-DMD trial did not meet its primary endpoint, halting its development for this indication.
This guide compares the clinical trial data of TAS-205 with currently approved and late-stage
investigational therapies for DMD, including corticosteroids, exon-skipping drugs, gene therapy,
a histone deacetylase (HDAC) inhibitor, and a cell therapy.

Mechanism of Action Comparison

A diverse range of mechanisms is being employed to combat DMD. TAS-205 targeted the
inflammatory cascade, a downstream consequence of dystrophin deficiency. In contrast, other
therapies aim to either replace or repair the faulty dystrophin protein, modulate gene
expression, or deliver therapeutic cells.
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Therapeutic Class Drug(s) Mechanism of Action
Inhibits hematopoietic
prostaglandin D synthase
(HPGDS) to reduce

HPGDS Inhibitor TAS-205 prostaglandin D2 (PGD2)

production, aiming to decrease
inflammation and muscle

necrosis.[1]

Corticosteroids

Vamorolone, Deflazacort

Act as anti-inflammatory and
immunosuppressant agents to
reduce muscle damage.
Vamorolone is a dissociative
steroid designed to separate
anti-inflammatory effects from

steroidal side effects.

Exon-Skipping

Eteplirsen, Golodirsen,

Viltolarsen, Casimersen

Utilize antisense
oligonucleotides to induce
skipping of specific exons in
the dystrophin pre-mRNA,
restoring the reading frame
and enabling the production of
a truncated but partially

functional dystrophin protein.

[2]

Delandistrogene

Uses an adeno-associated
virus (AAV) vector to deliver a

transgene encoding a

Gene Therapy . .
moxeparvovec shortened, functional version
of dystrophin (micro-
dystrophin) to muscle tissue.
HDAC Inhibitor Givinostat Inhibits histone deacetylases

(HDACS), which are overactive
in DMD and contribute to

muscle damage, to promote
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muscle regeneration and

reduce inflammation.[3][4][5]

Employs cardiosphere-derived
cells (CDCs) that have
Cell Therapy Deramiocel immunomodulatory and anti-
fibrotic properties to support

muscle function.

Quantitative Data Comparison of Clinical Trials

The following tables summarize the key efficacy data from clinical trials of TAS-205 and other
DMD treatments. It is important to note that direct comparisons between trials are challenging
due to differences in study populations, endpoints, and durations.

Table 1: Efficacy Data for TAS-205

. Treatmen
] Primary Placebo
Trial Phase ; t Results p-value
Endpoint Group
Group(s)
Difference
Change in Low-dose: from
6-Minute -3.5m (SE placebo:Lo  Low-dose:
NCTO02752 ) Walk 20.3)High- -17.0m w-dose: 0.625High-
048[1][6][7] Distance dose: -7.5 (SE 17.6) 13.5 dose:
(6MWD)at  m (SE mHigh- 0.646
24 weeks 11.2) dose: 9.5
m
Change in )
_ Did not
Time to
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Floor at 52 ]
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weeks

Table 2: Efficacy Data for Other DMD Treatments
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. Placebo
Primary Treatme
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Drug Trial Phase Endpoin nt . Results  p-value
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t Group
Group
Time to
Stand 6
Placebo: Mean
(TTSTAN  mg/kg/da )
Vamorolo  VISION- -0.01 differenc
D) y: 0.05 _ 0.002
ne DMD _ _ rises/sec  e: 0.06
velocity rises/sec )
(SE 0.01) rises/sec
at 24 (SE 0.01)
weeks
Change o ]
) ) Givinosta  Placebo: Differenc
in 4-Stair
Givinosta EPIDYS| ) t:1.25 3.03 eof 1.78
3 Climb 0.035
t 3][5][8] ) seconds seconds seconds
time at . _ . _
increase increase in decline
72 weeks
] Change External
Delandist ] )
ENDEAV in NSAA +4.0 Control: Differenc
rogene
g OR[9][10] 1b total points +0.8 e of 3.2 <0.0001
moxepar _ _
[11] score at (SD 3.5) points points
vovec
52 weeks (SE 0.4)
Change )
) PROMO ) External Attenuati  N/A (vs.
Eteplirse in 6MWD
VI[12][13] 3 {96 -68.9m Control: on of external
n a
[14] -133.8 m  decline control)
weeks
Change )
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0906[2] 1/2 -99.0 m Control: on of 0.067
n at 144 i
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n 3[16][17] Stand increase increase statistical  significan
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Experimental Protocols

TAS-205 Phase 2 Trial (NCT02752048) Experimental
Workflow[1]
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Screening & Enrollment

Screening of male DMD patients (=5 years old)
- Genetic or pathological diagnosis
- Able to walk =75m in 6MWD

'

Enroliment (N=36)

Randomization (1:1:1)

Wmization

24

Week Treatment Period

TAS-205 Low-Dose TAS-205 High-Dose

(6.67-13.33 mg/kg/dose) (13.33-26.67 mg/kg/dose)
(n=12) (n=12)

Placebo
(n=12)

Endpoint Assessment

Primary Endpoint:
Change in 6MWD from baseline at Week 24

v

Secondary Endpoints:
- Timed function tests
- Muscle strength
- Safety and tolerability

Click to download full resolution via product page

TAS-205 Phase 2 Trial Workflow
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Protocol Details: This was a randomized, double-blind, placebo-controlled, early phase 2 study.

[1]
» Participants: 36 male DMD patients aged =5 years.

¢ Intervention: Patients were randomized to receive oral TAS-205 at a low dose (6.67-13.33
mg/kg/dose), a high dose (13.33-26.67 mg/kg/dose), or placebo, twice daily for 24 weeks.[1]

e Primary Outcome: The primary endpoint was the change from baseline in the 6-minute walk
distance (6MWD) at Week 24.[1]

Givinostat EPIDYS Trial (NCT02851797) Experimental
Workflow[3][5][8]
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Screening & Enrollment

Screening of ambulant male DMD patients (=6 years old)
- On stable corticosteroids for =6 months

:

Enrollment (N=179)

Randomizgation (2:1)

Randomization

Randomization

7P-Week Treatment Period

Givinostat + Corticosteroids Placebo + Corticosteroids

(n=118) (n=61)

Endpoint Assessment

v v

Primary Endpoint:
Change in 4-Stair Climb time from baseline at Week 72

I
1
I
v
Secondary Endpoints:
- North Star Ambulatory Assessment (NSAA)

- Vastus lateralis fat fraction (MRI)
- Safety and tolerability

Click to download full resolution via product page

Givinostat EPIDYS Trial Workflow

Protocol Details: This was a multicenter, randomized, double-blind, placebo-controlled Phase 3
trial.[5]
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¢ Participants: 179 ambulant boys with DMD aged 6 years or older who had been on a stable
dose of corticosteroids for at least 6 months.[5]

¢ Intervention: Participants were randomized 2:1 to receive oral givinostat or placebo twice
daily for 72 weeks, in addition to their ongoing corticosteroid treatment.[5]

¢ Primary Outcome: The primary endpoint was the change from baseline in the time to climb
four stairs at week 72.[5]

Signaling Pathway
TAS-205 Mechanism of Action Pathway

Arachidonic Acid

OX enzymes nhibits

Prostaglandin H2 (PGH2) Hematopoietic Prostaglandin D Synthase (HPGDS)

Catalyzes

Prostaglandin D2 (PGD2)

Inflammation Muscle Necrosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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